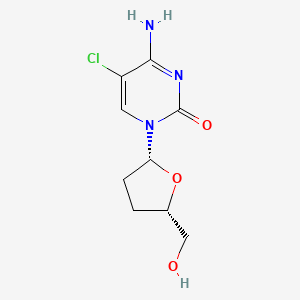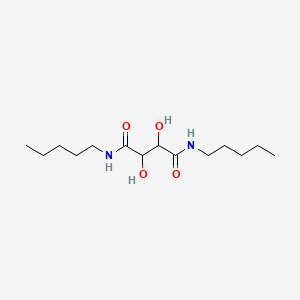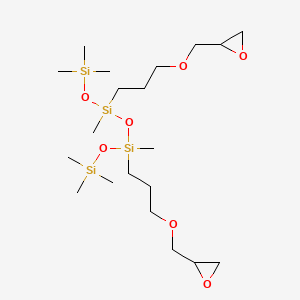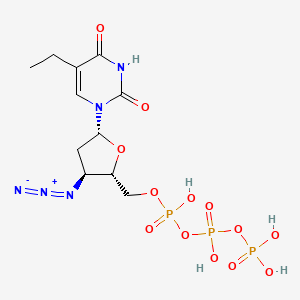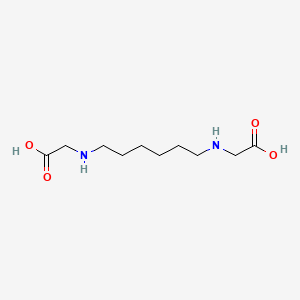
((6-((Carboxymethyl)amino)hexyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((6-((Carboxymethyl)amino)hexyl)amino)acetic acid: is a chemical compound with the molecular formula C10H21BrN2O4. This compound is known for its unique structure, which includes a carboxymethyl group and a hexyl chain. It has various applications in scientific research and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid typically involves the reaction of hexylamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the carboxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry: ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.
Biology: In biological research, this compound is used as a reagent for the modification of proteins and peptides. It is also used in the study of enzyme kinetics and protein-ligand interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function. The hexyl chain can interact with hydrophobic regions of proteins, affecting their stability and activity. These interactions can modulate enzyme activity and receptor binding, making the compound useful in various biochemical assays.
Comparison with Similar Compounds
6-aminohexanoic acid: This compound has a similar hexyl chain but lacks the carboxymethyl group. It is used as an antifibrinolytic agent in medicine.
N-(2-carboxyethyl)glycine: This compound has a similar carboxymethyl group but a shorter chain. It is used in biochemical research as a chelating agent.
Uniqueness: ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid is unique due to its combination of a carboxymethyl group and a hexyl chain. This structure allows it to interact with a wide range of molecular targets, making it versatile in scientific research and industrial applications.
Properties
CAS No. |
6951-97-9 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-[6-(carboxymethylamino)hexylamino]acetic acid |
InChI |
InChI=1S/C10H20N2O4/c13-9(14)7-11-5-3-1-2-4-6-12-8-10(15)16/h11-12H,1-8H2,(H,13,14)(H,15,16) |
InChI Key |
SQPOMVKLKKVXOI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNCC(=O)O)CCNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


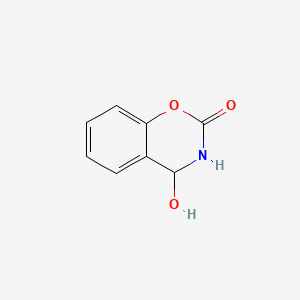
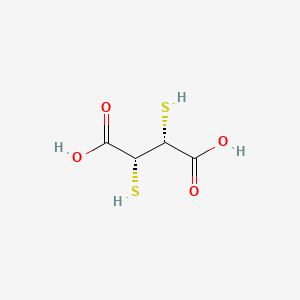
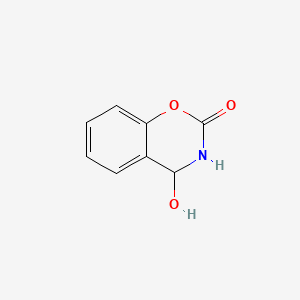
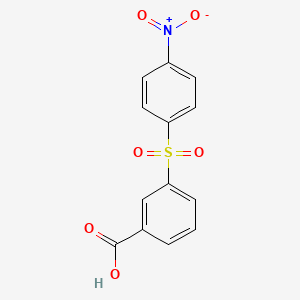

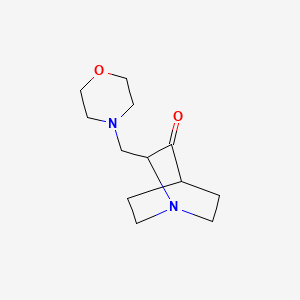
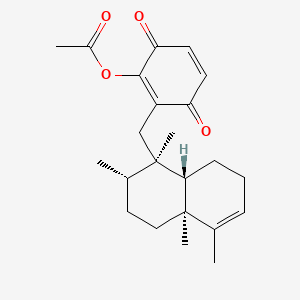
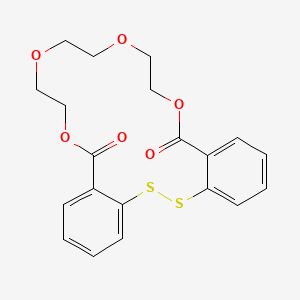
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
